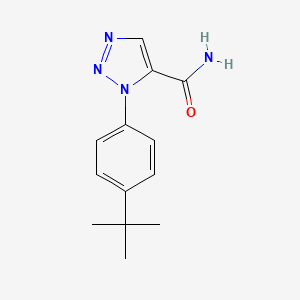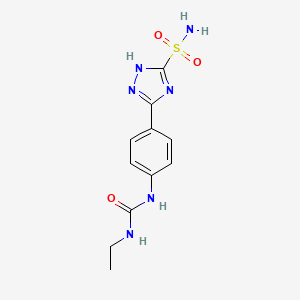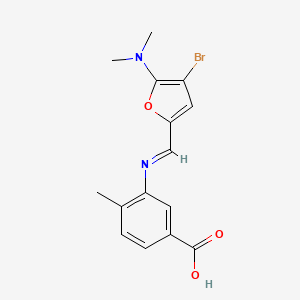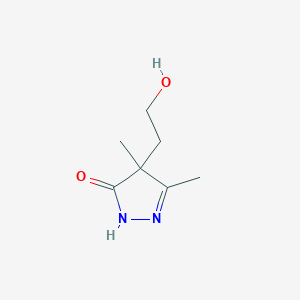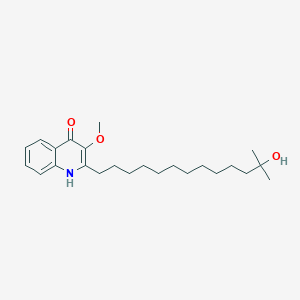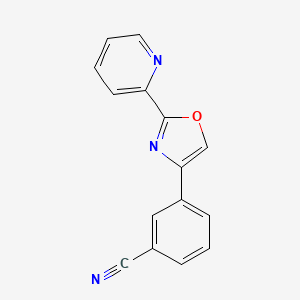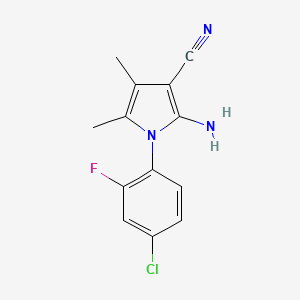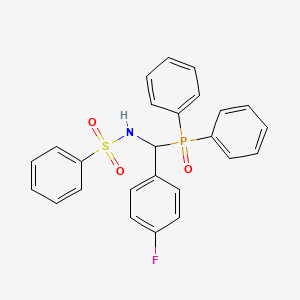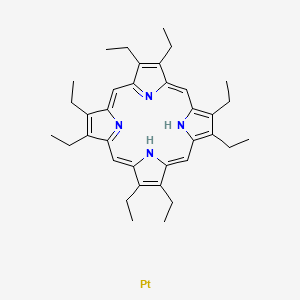
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum is a complex organometallic compound. It belongs to the class of porphyrins, which are macrocyclic compounds known for their ability to coordinate metal ions. This particular compound features platinum as the central metal ion, coordinated by the nitrogen atoms of the porphyrin ring. Porphyrins are significant in various biological systems and have applications in materials science and catalysis.
Vorbereitungsmethoden
The synthesis of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum typically involves the metalation of the free base porphyrin with a platinum salt. One common method is to react 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine with platinum(II) chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) derivatives.
Reduction: Reduction reactions can revert platinum(IV) back to platinum(II).
Substitution: Ligand substitution reactions are common, where ligands coordinated to the platinum center can be replaced by other ligands.
Coordination: The porphyrin ring can coordinate additional metal ions or small molecules, forming complexes with varied properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands like phosphines and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum has numerous applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring high selectivity and efficiency.
Biology: The compound is studied for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to interact with DNA and proteins.
Wirkmechanismus
The mechanism by which 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum exerts its effects involves coordination chemistry. The platinum center can interact with various biological molecules, including DNA and proteins, leading to the formation of cross-links that disrupt normal cellular functions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that induce cell death[4][4].
Vergleich Mit ähnlichen Verbindungen
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum can be compared with other metalated porphyrins, such as:
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine palladium
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine copper
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron
These compounds share the porphyrin structure but differ in the central metal ion, which imparts unique properties and reactivities. For example, the platinum compound is particularly noted for its stability and catalytic activity, while the palladium and copper analogs may be more reactive in certain organic transformations .
Eigenschaften
Molekularformel |
C36H46N4Pt |
|---|---|
Molekulargewicht |
729.9 g/mol |
IUPAC-Name |
2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin;platinum |
InChI |
InChI=1S/C36H46N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20,37-38H,9-16H2,1-8H3; |
InChI-Schlüssel |
STINZMGWVWBSET-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
